3-Phenylbenzene-1-sulfonyl fluoride
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Overview
Description
3-Phenylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C12H9FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a phenyl ring. This compound is known for its stability and reactivity, making it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbenzene-1-sulfonyl fluoride typically involves the reaction of sulfonates or sulfonic acids with fluorinating agents. A common method includes the use of sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) as fluorinating agents under controlled conditions . Another approach involves the chlorine-fluorine exchange reaction using arenesulfonyl chlorides in the presence of potassium fluoride (KF) or potassium bifluoride (KHF2) in acetonitrile .
Industrial Production Methods: Industrial production of sulfonyl fluorides often employs a one-pot synthesis method, which is efficient and cost-effective. This method involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents . The process is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfur-fluorine bond in sulfonyl fluorides is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: While less common, sulfonyl fluorides can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
3-Phenylbenzene-1-sulfonyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenylbenzene-1-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic amino acid residues in proteins. The sulfur-fluorine bond is activated by nucleophiles, leading to the formation of stable adducts with residues such as lysine, tyrosine, and histidine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Benzenesulfonyl Fluoride: Similar in structure but lacks the phenyl substitution, leading to different reactivity and applications.
Tosyl Fluoride: Contains a toluene group instead of a phenyl group, commonly used in organic synthesis.
Uniqueness: 3-Phenylbenzene-1-sulfonyl fluoride is unique due to its specific reactivity towards nucleophiles and its stability under various conditions. Its ability to form stable covalent bonds with multiple amino acid residues makes it a versatile reagent in chemical biology and medicinal chemistry .
Properties
IUPAC Name |
3-phenylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQIAGFRQXGKFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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